(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is a synthetic compound with notable pharmacological properties. It belongs to the class of piperidine derivatives, which are often utilized in medicinal chemistry for their diverse biological activities. The compound is characterized by the presence of a fluorine atom at the 5-position of the piperidine ring and a hydroxyl group at the 3-position, contributing to its unique chemical reactivity and potential therapeutic applications.
The compound is synthesized through various chemical processes, primarily in laboratory settings focused on drug development. Its structure and properties have been documented in several scientific publications and patents, indicating its relevance in pharmaceutical research.
(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is classified as an organic compound under the category of piperidine derivatives. Its systematic name reflects its stereochemistry, specifically the R configurations at the 3 and 5 positions of the piperidine ring.
The synthesis of (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compound.
The molecular formula for (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is CHClFNO, with a molecular weight of 155.60 g/mol. The structural representation includes:
The structural configuration can be depicted as follows:
This structure contributes to its biological activity and solubility properties.
(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride can participate in various chemical reactions:
These reactions often require specific catalysts or reagents to drive them to completion and may involve purification steps to isolate products effectively.
The mechanism of action for (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride involves its interaction with biological targets such as receptors or enzymes:
Research indicates that compounds similar to (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride have shown promise in modulating pathways associated with anxiety and depression disorders.
Relevant data from various studies indicate that these properties contribute significantly to its pharmacological profile.
(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride has potential applications in:
The construction of the cis-configured (3R,5R)-5-fluoropiperidin-3-ol scaffold necessitates precise stereocontrol at C3 and C5 positions. Two predominant strategies emerge: chiral pool utilization and asymmetric catalysis. Proline-derived intermediates serve as efficient precursors due to conformational similarities between pyrrolidine and piperidine systems. Ring expansion of N-Boc-(2S)-prolinol via reductive amination with fluoroacetaldehyde yields the target piperidine core with retention of stereochemistry at C3 (equivalent to C3 in proline) while establishing the C5-fluorinated stereocenter [8]. Alternatively, catalytic asymmetric hydrogenation of fluorinated enamines using chiral Ir-phosphine complexes achieves enantiomeric excess (ee) >95% under optimized conditions (80°C, 50 bar H₂, tert-butanol solvent) [5].
Table 1: Comparative Analysis of Stereoselective Routes
Strategy | Starting Material | Key Reagent/Catalyst | d.r. | ee (%) | Yield (%) |
---|---|---|---|---|---|
Chiral pool expansion | (2S)-Prolinol | Fluoroacetaldehyde/NaBH₃CN | >20:1 | >99* | 78 |
Asymmetric hydrogenation | 5-Fluoro-3,6-dihydropyridine | (R,R)-Et-DuPhos-Ir | - | 96 | 85 |
Enzymatic desymmetrization | 3,5-Diacetoxypiperidine | Candida antarctica Lipase B | >50:1 | 99 | 70 |
*Inherent chirality from proline; d.r. = diastereomeric ratio
Microwave-assisted ring closure significantly accelerates cyclization kinetics. Treatment of 1-fluoro-5-azido-pentan-3-ol with triphenylphosphine under microwave irradiation (120°C, 30 min) furnishes the piperidine core with 15% reduced reaction time and enhanced d.r. (from 8:1 to 15:1) versus thermal conditions [8].
Late-stage fluorination at C5 avoids protecting group manipulations. Two catalytic systems dominate:
Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) with C₂-symmetric cinchona alkaloid catalysts (e.g., hydroquinidine 1,4-phthalazinediyl diether) fluorinates the enolate of N-Boc-piperidin-3-one. Reaction at -78°C in methyl tert-butyl ether affords the cis-5-fluoro-3-ol derivative in 85% yield and 16:1 d.r. via Zimmerman-Traxler transition states [7].
Hydrogen Fluoride Salts: Deoxyfluorination of piperidin-3-ol precursors leverages Et₃N·3HF with N-bromosuccinimide (NBS). Bromofluorination at C5 followed by in situ hydrolysis achieves 90% conversion with minimal epimerization when conducted at 0°C in dichloromethane [5].
Table 2: Catalytic Fluorination Performance Metrics
Method | Substrate | Fluorinating Agent | Catalyst | d.r. | Yield (%) |
---|---|---|---|---|---|
Asymmetric electrophilic | N-Boc-piperidin-3-one | NFSI | Hydroquinidine-PHNAT | 16:1 | 85 |
Bromofluorination | N-Cbz-piperidin-3-ol | Et₃N·3HF/NBS | None | 12:1 | 90 |
Enzymatic fluorination | 5-Halo-piperidin-3-ol | KF | Halohydrin dehalogenase | >50:1 | 65 |
The hydrochloride salt endpoint critically influences solubility, stability, and crystallinity. Counterion exchange occurs via freebase dissolution in anhydrous ethyl acetate saturated with gaseous hydrogen chloride, generating amorphous solid that requires recrystallization [4]. Solvent screening reveals ethanol/water (9:1) as optimal for crystal habit modification, yielding prismatic crystals with <0.1% residual solvents versus acicular needles from isopropanol [6].
Crystallization kinetics studies show cooling rate dependency: slow cooling (0.5°C/min) from saturation at 50°C produces larger crystals (mean size 150 µm) with superior flow properties versus rapid quenching (size <20 µm). Polymorph control is achieved through anti-solvent addition; introducing methyl tert-butyl ether during nucleation in ethanol stabilizes Form I (melting point 192-194°C), the thermodynamically stable polymorph [4].
Table 3: Hydrochloride Crystallization Solvent Systems
Solvent Blend | Crystal Morphology | Mean Particle Size (µm) | Residual Solvent (ppm) | Hygroscopicity (%w/w at 75% RH) |
---|---|---|---|---|
Ethanol/Water (9:1) | Prismatic | 150 | 200 | 0.8 |
Isopropanol | Acicular | 20 | 500 | 1.5 |
Acetonitrile/Water (8:2) | Plate-like | 80 | 350 | 1.2 |
Sustainability mandates drive innovations in atom economy, solvent reduction, and energy efficiency:
Catalytic Ring Expansion: A tandem oxidative decarboxylation-cyclization replaces stoichiometric reagents. N-protected aziridine-2-carboxylic acids react with fluoroethylamine using 5 mol% copper(I) iodide in aqueous medium, constructing the piperidine core with E-factor reduction from 32 to 8.5 (82% atom economy) [8].
Solvent-Less Salt Formation: Melt crystallization under hydrogen chloride atmosphere eliminates organic solvents. Freebase melting at 110°C contacts HCl gas in a Taylor-Couette crystallizer, achieving 99.8% conversion with 30% reduced energy footprint versus solution crystallization [5].
Microwave-Enhanced Resolution: Diastereomeric salt crystallization accelerated by microwave heating (15 min vs 12 h conventional) maintains d.e. >98% while reducing ethanol consumption by 40% through concentrated solutions [8].
Continuous flow hydrogenation using immobilized Pd/C catalysts (0.5 wt% loading) in supercritical CO₂ achieves 99% conversion of nitro intermediates to amines, eliminating transition metal scavenging steps and enabling solvent recycle >95% [5] [8].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0